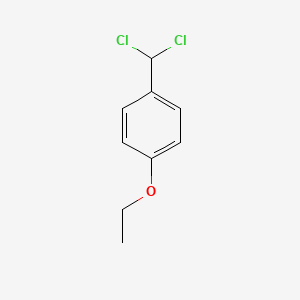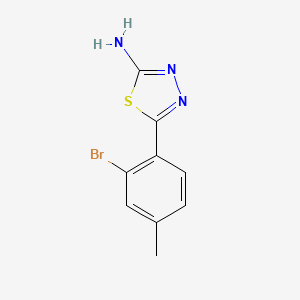
2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position and a bromo-methylphenyl group at the 5-position of the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiadiazole, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
作用機序
The mechanism of action of 2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Lacks the bromo and methyl groups, which can affect its reactivity and biological activity.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Similar structure but without the bromo group, leading to different chemical properties.
2-Amino-5-(2-chloro-4-methylphenyl)-1,3,4-thiadiazole: Chlorine instead of bromine, which can influence its reactivity and interactions.
Uniqueness
The presence of both the bromo and methyl groups in 2-Amino-5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. These modifications can enhance its utility in various applications compared to similar compounds.
特性
分子式 |
C9H8BrN3S |
|---|---|
分子量 |
270.15 g/mol |
IUPAC名 |
5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChIキー |
NIBGCSFTKIJVPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


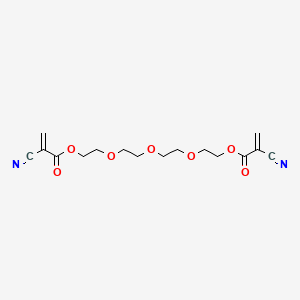
![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
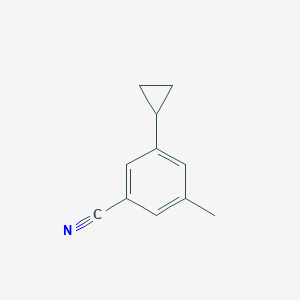
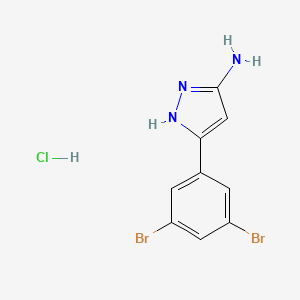



![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)

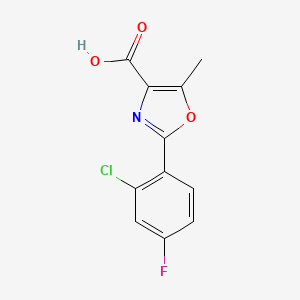
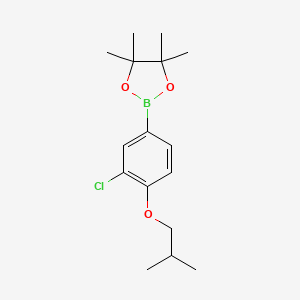

![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)
